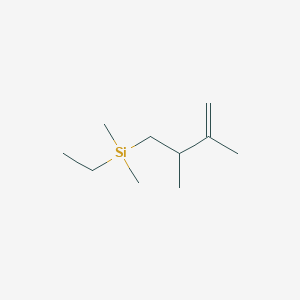
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane is an organosilicon compound with a unique structure that combines a silicon atom with an organic moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane typically involves the reaction of 2,3-dimethylbut-3-en-1-ol with ethyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2,3-Dimethylbut-3-en-1-ol+EthyldimethylchlorosilaneBasethis compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The silicon atom can participate in substitution reactions, where the ethyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield silanols, while reduction with LiAlH4 can produce simpler silane derivatives.
Scientific Research Applications
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique structural properties.
Industry: It is used in the production of specialty polymers and as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which (2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. The pathways involved include:
Formation of Silanols: Oxidation of the silicon atom leads to the formation of silanols, which can further react to form siloxanes.
Substitution Reactions: The silicon atom can undergo substitution reactions, leading to the formation of new organosilicon compounds.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-3,3-dimethylbut-1-ene: This compound has a similar structure but lacks the silicon atom.
3,3-Dimethyl-1-butene: Another similar compound that does not contain silicon.
2,3-Dimethyl-1-butene: Similar in structure but differs in the position of the double bond.
Uniqueness
(2,3-Dimethylbut-3-en-1-yl)(ethyl)dimethylsilane is unique due to the presence of the silicon atom, which imparts distinct chemical properties. The silicon atom allows for the formation of stable bonds with various elements, making the compound versatile in chemical synthesis and industrial applications.
Properties
CAS No. |
64406-99-1 |
|---|---|
Molecular Formula |
C10H22Si |
Molecular Weight |
170.37 g/mol |
IUPAC Name |
2,3-dimethylbut-3-enyl-ethyl-dimethylsilane |
InChI |
InChI=1S/C10H22Si/c1-7-11(5,6)8-10(4)9(2)3/h10H,2,7-8H2,1,3-6H3 |
InChI Key |
OYRZPTPLRVRGQV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(C)CC(C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















